molecular formula C20H17BrN2O2 B11364233 4-bromo-N-(4-methoxybenzyl)-N-(pyridin-2-yl)benzamide

4-bromo-N-(4-methoxybenzyl)-N-(pyridin-2-yl)benzamide

Cat. No.: B11364233
M. Wt: 397.3 g/mol
InChI Key: SSIUNNMMLOSKNX-UHFFFAOYSA-N
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Description

4-BROMO-N-[(4-METHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE is a complex organic compound with the molecular formula C19H17BrN2O2. This compound is characterized by the presence of a bromine atom, a methoxyphenyl group, and a pyridinyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-[(4-METHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 4-bromobenzoyl chloride, 4-methoxybenzylamine, and 2-aminopyridine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or tetrahydrofuran. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures.

    Coupling Reaction: The key step involves the coupling of 4-bromobenzoyl chloride with 4-methoxybenzylamine to form an intermediate. This intermediate is then reacted with 2-aminopyridine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistency and high yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-[(4-METHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

4-BROMO-N-[(4-METHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE is used in several scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-BROMO-N-[(4-METHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 4-BROMO-N-(6-METHYL-PYRIDIN-2-YL)-BENZAMIDE
  • 4-BROMO-N-(4-METHOXYBENZYL)BENZAMIDE

Uniqueness

4-BROMO-N-[(4-METHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to the presence of both a methoxyphenyl group and a pyridinyl group, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific molecular interactions and stability.

Properties

Molecular Formula

C20H17BrN2O2

Molecular Weight

397.3 g/mol

IUPAC Name

4-bromo-N-[(4-methoxyphenyl)methyl]-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C20H17BrN2O2/c1-25-18-11-5-15(6-12-18)14-23(19-4-2-3-13-22-19)20(24)16-7-9-17(21)10-8-16/h2-13H,14H2,1H3

InChI Key

SSIUNNMMLOSKNX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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